molecular formula C9H8Cl3NO B8339780 2,6-dichloro-N-(2-chloroethyl)benzamide

2,6-dichloro-N-(2-chloroethyl)benzamide

Cat. No. B8339780
M. Wt: 252.5 g/mol
InChI Key: KVLJZNHXTJUUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-N-(2-chloroethyl)benzamide is a useful research compound. Its molecular formula is C9H8Cl3NO and its molecular weight is 252.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-dichloro-N-(2-chloroethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dichloro-N-(2-chloroethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,6-dichloro-N-(2-chloroethyl)benzamide

Molecular Formula

C9H8Cl3NO

Molecular Weight

252.5 g/mol

IUPAC Name

2,6-dichloro-N-(2-chloroethyl)benzamide

InChI

InChI=1S/C9H8Cl3NO/c10-4-5-13-9(14)8-6(11)2-1-3-7(8)12/h1-3H,4-5H2,(H,13,14)

InChI Key

KVLJZNHXTJUUBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCCl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred (vigorously) mixture of 17.4 parts of 2-chloroethanamine hydrochloride, 20.7 parts of potassium carbonate and 225 parts of water was added dropwise a mixture of 31.3 parts of 2,6-dichlorobenzoyl chloride and 120 parts of dichloromethane at room temperature: slightly exothermic reaction. Upon completion, stirring at room temperature was continued for one hour. The organic phase was separated and the aqueous phase was extracted with dichloromethane. The combined organic phases were washed with water, dried, filtered and evaporated. The residue was crystallized from methylbenzene. The product was filtered off and dried, yielding 25.8 parts (68.8%) of 2,6-dichloro-N-(2-chloroethyl)benzamide; mp. 113.8° C. (intermediate 30).
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